molecular formula C17H14ClN3O B3855665 N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide

Cat. No.: B3855665
M. Wt: 311.8 g/mol
InChI Key: WFQAYMNYISZRFI-YBFXNURJSA-N
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Description

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide typically involves a condensation reaction between 4-chlorobenzaldehyde and 2-(1H-indol-2-yl)acetamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Similarly, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-bromophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
  • N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
  • N-[(E)-(4-methylphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide

Uniqueness

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, thereby increasing its potency and efficacy in various applications.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-14-7-5-12(6-8-14)11-19-21-17(22)10-15-9-13-3-1-2-4-16(13)20-15/h1-9,11,20H,10H2,(H,21,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQAYMNYISZRFI-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
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N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
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N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
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N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
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N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
Reactant of Route 6
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide

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